molecular formula C21H33N3O3S B4493691 1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4493691
M. Wt: 407.6 g/mol
InChI Key: UDIMEFSCBYRTTJ-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a complex structure that includes a methanesulfonyl group, a piperidine ring, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes.

    Pharmaceuticals: It is explored as a lead compound for drug development.

    Industry: The compound is used in the synthesis of other complex molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and sulfonamide compounds.

    Similar Compounds: 1-METHANESULFONYL-PIPERIDINE, 4-METHYLPIPERIDINE, and other sulfonamide derivatives.

Uniqueness

    Structural Complexity: The presence of multiple functional groups in this compound makes it unique compared to simpler piperidine or sulfonamide compounds.

Properties

IUPAC Name

N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-16-8-12-23(13-9-16)20-6-4-18(5-7-20)17(2)22-21(25)19-10-14-24(15-11-19)28(3,26)27/h4-7,16-17,19H,8-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMEFSCBYRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-{1-[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

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